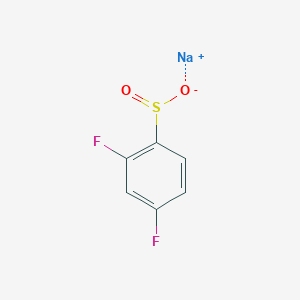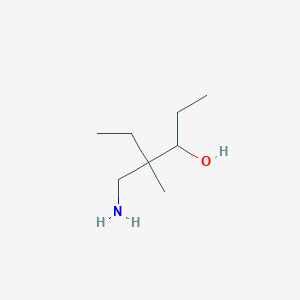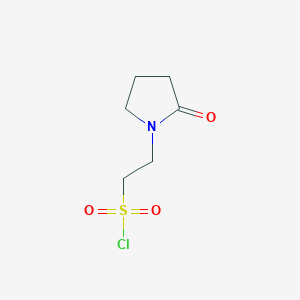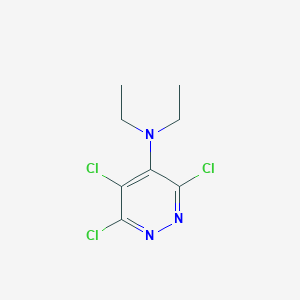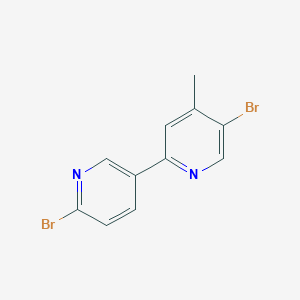
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is a compound that belongs to the class of bromopyridines Bromopyridines are pyridine derivatives where one or more hydrogen atoms are replaced by bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(6-bromopyridin-3-yl)-4-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include debrominated pyridines or piperidines.
科学的研究の応用
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-acetylpyridine
- 5-Bromo-2,3-diaminopyridine
- 2-Bromo-5-pyridineboronic acid
Uniqueness
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is unique due to its dual bromine substitution and the presence of a methyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives .
特性
分子式 |
C11H8Br2N2 |
|---|---|
分子量 |
328.00 g/mol |
IUPAC名 |
5-bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8Br2N2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
InChIキー |
GBDHRZYUWPNHBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


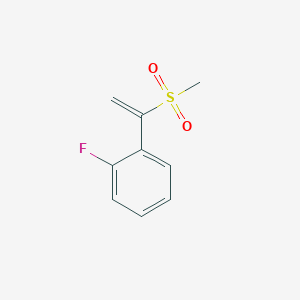
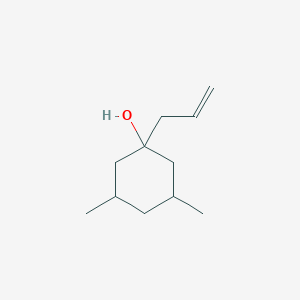
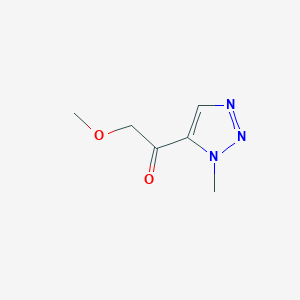




![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
